molecular formula C9H16O B1404022 Spiro[3.5]nonan-7-OL CAS No. 1393450-96-8

Spiro[3.5]nonan-7-OL

Cat. No.: B1404022
CAS No.: 1393450-96-8
M. Wt: 140.22 g/mol
InChI Key: MEPASOFVJMLJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[35]nonan-7-OL is a spirocyclic compound with the molecular formula C9H16O It is characterized by a unique structure where a nonane ring is fused to a spiro center, creating a rigid and strained molecular framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3.5]nonan-7-OL typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the condensation of appropriate precursors under acidic or basic conditions, followed by cyclization to form the spiro center. For example, the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide can lead to the formation of spirocyclic oxetanes, which can be further converted into this compound through oxidative cyclization using reagents like Oxone® in formic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Spiro[3.5]nonan-7-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to halides.

Major Products Formed

    Oxidation: Formation of spirocyclic ketones or aldehydes.

    Reduction: Formation of different spirocyclic alcohols.

    Substitution: Formation of spirocyclic halides or other substituted derivatives.

Scientific Research Applications

Spiro[3.5]nonan-7-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development due to its rigid structure and potential for high binding affinity to biological targets.

    Industry: Utilized in the development of new materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of Spiro[3.5]nonan-7-OL depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The rigid spirocyclic structure can enhance binding affinity and selectivity, making it a valuable scaffold for drug design. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptane: Another spirocyclic compound with a smaller ring size.

    Spiro[4.5]decane: A larger spirocyclic compound with different chemical properties.

    Spiro[2.5]octane: A spirocyclic compound with a different ring fusion pattern.

Uniqueness

Spiro[3.5]nonan-7-OL is unique due to its specific ring size and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential for functionalization. Its rigid structure makes it an attractive scaffold for various applications, distinguishing it from other spirocyclic compounds.

Properties

IUPAC Name

spiro[3.5]nonan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-8-2-6-9(7-3-8)4-1-5-9/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPASOFVJMLJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[3.5]nonan-7-OL
Reactant of Route 2
Spiro[3.5]nonan-7-OL
Reactant of Route 3
Spiro[3.5]nonan-7-OL
Reactant of Route 4
Spiro[3.5]nonan-7-OL
Reactant of Route 5
Spiro[3.5]nonan-7-OL
Reactant of Route 6
Spiro[3.5]nonan-7-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.